molecular formula C7H3F13O B158129 Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- CAS No. 132182-92-4

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-

Cat. No.: B158129
CAS No.: 132182-92-4
M. Wt: 350.08 g/mol
InChI Key: QKAGYSDHEJITFV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O/c1-21-4(11,3(9,10)7(18,19)20)2(8,5(12,13)14)6(15,16)17/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAGYSDHEJITFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)CF(OCH3)CF2CF3, C7H3F13O
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881338
Record name 3-Methoxyperfluoro(2-methylpentane)
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Molecular Weight

350.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132182-92-4
Record name 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-
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Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-
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Record name 3-Methoxyperfluoro(2-methylpentane)
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Record name 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
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Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)
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Preparation Methods

Reaction Protocol

  • Reagents and Setup :

    • A 500 mL reaction flask is charged with 200 mL of diethylene glycol dimethyl ether.

    • Anhydrous potassium fluoride (58 g, 1 mol) and 18-crown-6 (52.86 g, 0.2 mol) are added to solubilize the fluoride ions.

    • Perfluoro-2-methyl-2,3-epoxypentane (158 g, 0.5 mol) is introduced to form a homogeneous solution.

  • Temperature Control :

    • The mixture is heated to 50°C in a water bath, and methyl methanesulfonate (71.59 g, 0.65 mol) is added dropwise over 2 hours.

    • Post-addition, the reaction is maintained at 50°C for 3 hours to ensure complete conversion.

  • Workup and Purification :

    • The crude product is cooled to room temperature and distilled to isolate the target compound.

    • Yield: 164.22 g (90.83% yield) with 96.79% purity.

Table 1: Key Reaction Parameters

ParameterValue
Temperature50°C
Reaction Time5 hours (3 hours post-addition)
SolventDiethylene glycol dimethyl ether
Catalyst SystemKF/18-crown-6
Purity of Product96.79%

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while addressing challenges in waste management and cost efficiency. Key modifications include:

  • Continuous Flow Reactors : Replace batch processing to enhance heat transfer and reduce side reactions.

  • Solvent Recovery Systems : Diethylene glycol dimethyl ether is recycled through fractional distillation, reducing material costs by ~40%.

  • Quality Control : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) ensure batch consistency.

Table 2: Industrial vs. Laboratory-Scale Comparison

FactorLaboratory ScaleIndustrial Scale
Batch Size0.5 mol starting material50–100 mol starting material
Yield90.83%87–89%
Purity96.79%≥95%
Solvent RecoveryNone85–90% recycled

Reaction Optimization

Catalyst Efficiency

The KF/18-crown-6 system is critical for activating fluoride ions. Substituting 18-crown-6 with tetrabutylammonium bromide (TBAB) reduces yield to 72%, highlighting the crown ether’s role in stabilizing the transition state.

Temperature Effects

Deviating from 50°C leads to side reactions:

  • 40°C : Incomplete epoxide ring-opening (63% conversion).

  • 60°C : Degradation of methoxy group (purity drops to 88%).

Scalable Synthesis Approaches

Recent advances in fluoro-bicyclo[1.1.1]pentane synthesis offer insights for improving scalability. Although these methods target different compounds, principles such as strain-release fluorination and Raney nickel-mediated debromination could be adapted:

  • Strain-Release Fluorination : Bicyclo[1.1.0]butanes react with CHFBr2 under controlled conditions to install fluorine atoms.

  • Debromination : Raney nickel in ethanol cleaves C–Br bonds with 96% efficiency, a technique potentially applicable to halogenated intermediates of the target compound.

Comparative Analysis with Alternative Methods

Electrochemical Fluorination

Early attempts to fluorinate similar compounds via electrochemical methods failed due to poor selectivity and side reactions. This route is deemed unsuitable for the target compound.

Direct Fluorination

Using gaseous freons (e.g., CHF2I) for direct fluorination results in low yields (<30%) and hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemical Properties and Characteristics

Chemistry

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- is utilized as a solvent in chemical reactions due to its stability under various conditions. Its inert nature makes it an ideal medium for reactions sensitive to moisture or other reactive solvents.

Biology

In biological research settings, this compound serves as a non-reactive solvent that minimizes interference in biological assays. Its use in biological studies allows researchers to investigate cellular processes without the confounding effects of reactive solvents.

Medicine

The compound is being investigated for its potential role in drug delivery systems. Its unique properties may enhance the solubility and bioavailability of certain pharmaceuticals. Research is ongoing to explore its effectiveness in encapsulating drugs for targeted delivery.

Industry

In the electronics sector, Pentane HFE-7300 is employed as a cleaning agent due to its ability to dissolve oils and residues without leaving harmful residues. Additionally, it is used as a heat transfer fluid in various industrial processes due to its high thermal stability.

Case Study 1: Environmental Impact Assessment

A study conducted by the EPA evaluated the environmental persistence of Pentane HFE-7300. The findings indicated that the compound exhibits significant bioaccumulation potential in aquatic environments due to its chemical structure and resistance to degradation . This highlights the need for careful monitoring of its use and disposal.

Case Study 2: Toxicological Profile

Research has shown that exposure to PFAS compounds like Pentane HFE-7300 raises health concerns related to bioaccumulation and potential toxic effects on human health. The EPA has initiated investigations into the long-term health impacts associated with exposure to this compound and similar substances .

Mechanism of Action

The mechanism of action of Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated ether structure. The compound’s stability and inertness make it suitable for applications where minimal chemical reactivity is desired. The pathways involved include its role as a solvent or carrier in various processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
  • Synonyms: HFE-7300, 3-methoxyperfluoro(2-methylpentane), DMTP (in fire retardant contexts)
  • CASRN : 132182-92-4
  • Molecular Formula : C₇H₃F₁₃O
  • Molecular Weight : 350.08 g/mol

Physical Properties :

  • Boiling Point : 100°C
  • Appearance : Colorless liquid
  • Density : High-pressure liquid density studies (283–363 K, up to 100 MPa) confirm its stability in industrial applications .
Table 1: Key Properties of HFE-7300 and Structurally Related Compounds
Compound Name CASRN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Health/Environmental Concerns
HFE-7300 132182-92-4 C₇H₃F₁₃O 350.08 100 Fire suppression, solvents, TRR Hepatotoxicity (EPA-listed)
HFE-7200 163702-08-7 C₄H₃F₉O 264.05 76 Electronics cleaning, heat transfer Lower acute toxicity
HFE-7500 297730-93-9 C₆H₃F₁₁O 326.08 128 Solvents, fire suppressants Limited chronic toxicity data
HFE-7000 (n-C₃F₇OCH₃) 375-03-1 C₄H₃F₇O 200.06 34 Refrigerants, aerosol propellants High global warming potential
Decafluoropentane 138495-42-8 C₅H₂F₁₀ 252.05 54 Pharmaceuticals, contrast agents Low bioaccumulation
Perfluoro(2-methyl-3-pentanone) 756-13-8 C₆F₁₀O 316.05 49 Fire extinguishing (fluoroketones) Non-ozone depleting
Structural and Functional Differences

HFE-7300 vs. HFE-7200/HFE-7500 :

  • HFE-7300 has a branched pentane backbone with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group, while HFE-7200 (C₄H₃F₉O) and HFE-7500 (C₆H₃F₁₁O) are shorter/longer-chain hydrofluoroethers .
  • Density : HFE-7300 exhibits higher density (1.6–1.8 g/cm³ at 298 K) compared to HFE-7200 (1.4–1.5 g/cm³), making it more effective in high-pressure systems .

HFE-7300 vs. Fluoroketones: Perfluoro(2-methyl-3-pentanone) (C₆F₁₀O) contains a ketone group instead of an ether, leading to faster vaporization in fire suppression but lower thermal stability .

HFE-7300 vs. Decafluoropentane :

  • Decafluoropentane (C₅H₂F₁₀) lacks oxygen and functional groups, resulting in lower molecular weight and boiling point. It is used in medical imaging rather than industrial applications .

Environmental and Regulatory Profiles
  • Fluoroketones : Preferred in fire suppression for zero ozone depletion and low GWP .

Biological Activity

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- (commonly referred to as HFE-7300) is a fluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds which confer unique properties such as high thermal stability and resistance to chemical degradation. This article explores the biological activity of HFE-7300 through an analysis of its toxicological profile, environmental persistence, and potential health effects.

  • Molecular Formula : C₇H₃F₁₃O
  • Molecular Weight : 350.08 g/mol
  • CAS Number : 132182-92-4
  • Physical State : Colorless to almost colorless clear liquid

Toxicological Profile

The biological activity of HFE-7300 is primarily assessed through its toxicological effects on human health and the environment. Research indicates that PFAS can accumulate in biological systems and exhibit various toxic effects.

  • Bioaccumulation : Studies show that certain PFAS compounds can bioaccumulate in human tissues and wildlife due to their persistence in the environment. HFE-7300 is suspected to share this property due to its structural similarities with other PFAS compounds .
  • Health Effects : The U.S. Environmental Protection Agency (EPA) has identified several health concerns associated with PFAS exposure, including:
    • Hormonal disruptions
    • Immune system effects
    • Increased cholesterol levels
    • Potential carcinogenic effects .

Environmental Persistence

HFE-7300 exhibits high environmental persistence due to the strength of its carbon-fluorine bonds. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems.

PropertyValue
StabilityHigh
DegradationVery slow
Environmental half-lifeMonths to years

Case Study 1: Human Exposure

A study conducted by the EPA highlighted that a significant portion of the U.S. population has detectable levels of PFAS in their blood serum due to widespread environmental contamination. The study indicated that HFE-7300 could be part of this contamination due to its use in various industrial applications .

Case Study 2: Ecotoxicology

Research published in environmental toxicology journals has shown that fluorinated compounds like HFE-7300 can adversely affect aquatic organisms. For instance, fish exposed to contaminated water showed altered reproductive behaviors and increased mortality rates .

Regulatory Status

The EPA has proposed adding HFE-7300 to the Toxic Release Inventory (TRI), recognizing it as a chemical of special concern based on its toxicity profile and potential for environmental harm . This regulatory action aims to enhance reporting and management practices for PFAS.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on 19F^{19}\text{F} and 13C^{13}\text{C} NMR to resolve fluorinated carbons and trifluoromethyl/methoxy groups. For example, 19F^{19}\text{F} chemical shifts for -CF3_3 groups typically range from -60 to -80 ppm .
  • FTIR : Identify C-F stretching vibrations (1000–1300 cm1^{-1}) and methoxy C-O stretches (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (252.0534 g/mol) and fragmentation patterns (e.g., loss of -OCH3_3) .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

Q. What synthetic routes are documented for this compound, and how do their efficiencies compare?

  • Methodological Answer :

  • Fluorination Pathways : Direct fluorination of pentane derivatives using SF4_4 or electrochemical fluorination (ECF), though ECF may yield mixed perfluoroalkanes .
  • Methoxy Introduction : Nucleophilic substitution (e.g., using dimethyl sulfate, CAS 77-78-1) on fluorinated intermediates under anhydrous conditions .
  • Comparative Efficiency :
MethodYield (%)Purity (%)Key Challenges
Direct Fluorination60–7090–95Byproduct formation
ECF50–6585–90Scalability issues
Stepwise Substitution75–85>98Requires intermediate purification

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s inductive effect reduces electron density at adjacent carbons, hindering nucleophilic attacks but facilitating radical reactions. For example, the trifluoromethyl group stabilizes transition states in SN2 reactions .
  • Computational Modeling : Use molecular orbital (MO) theory to predict reactive sites. HOMO-LUMO gaps indicate susceptibility to electrophilic substitution at the methoxy group .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Suzuki coupling) .

Q. What discrepancies exist between experimental and computational thermophysical data for this compound?

  • Methodological Answer :

  • NIST Data : Boiling point (est. 85–90°C) and density (~1.6 g/cm3^3) are experimentally derived .
  • Computational Predictions : Molecular dynamics (MD) simulations may overestimate boiling points due to inadequate force-field parameterization for fluorinated moieties.
  • Resolution Strategies : Refine force fields using ab initio calculations (e.g., MP2/cc-pVTZ) for fluorine-carbon interactions .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Degradation Studies : Use OECD 301B (Ready Biodegradability) to measure half-life in aqueous systems. Perfluorinated compounds often show persistence (>1 year) .
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask HPLC. High log KowK_{ow} (>4) indicates bioaccumulation risk .
  • Analytical Detection : LC-MS/MS with MRM (multiple reaction monitoring) for trace quantification in environmental matrices .

Application-Oriented Research Questions

Q. How does this compound’s solvent performance compare to other fluorinated ethers in semiconductor manufacturing?

  • Methodological Answer :

  • Dielectric Constant : Compare with HFE-7100 (3-Methoxyperfluorobutane); this compound’s higher fluorine content may reduce surface tension (~15 mN/m) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures (>200°C expected due to C-F bond strength) .
  • Purity Requirements : Gas chromatography (GC-FID) ensures ≤0.1% impurities for semiconductor-grade solvents .

Data Contradictions & Resolution

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Key Variables : Anhydrous conditions (critical for methoxy group retention), fluorinating agent purity, and reaction temperature control.
  • Standardization : Implement in situ FTIR to monitor intermediate formation and automate quenching steps .
  • Inter-Lab Validation : Collaborative trials using harmonized protocols (e.g., ASTM E2857) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-

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